molecular formula C13H19NO2S B14893228 N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No.: B14893228
M. Wt: 253.36 g/mol
InChI Key: QWUUSSJXSFKPOS-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

InChI

InChI=1S/C13H19NO2S/c15-8-4-7-14-13(16)12-9-10-5-2-1-3-6-11(10)17-12/h9,15H,1-8H2,(H,14,16)

InChI Key

QWUUSSJXSFKPOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NCCCO

Origin of Product

United States

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